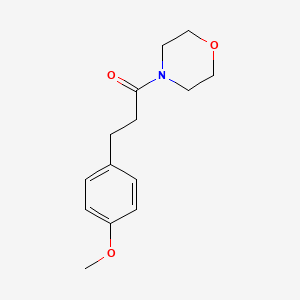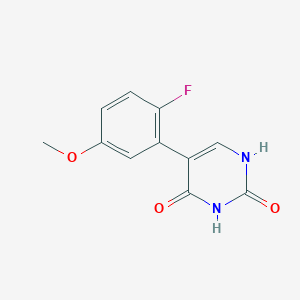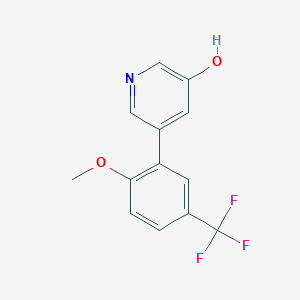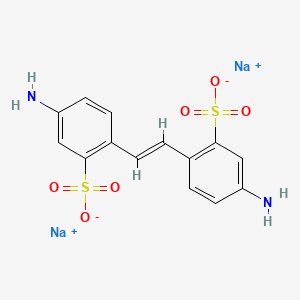
3-Hydroxy-5-(4-methylsulfonylphenyl)pyridine, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pyridine derivatives can be complex and involves various chemical reactions . For instance, the preparation of 3-hydroxypyridine involves the hydrolysis of 3-pyridinesulfonic acid in an aqueous solution of alkali metal hydroxides under pressure . Another method involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C .Chemical Reactions Analysis
The chemical reactions involving pyridine derivatives are diverse and can lead to a wide range of bioactive compounds . For instance, the addition of Grignard reagents to pyridine N-oxides can afford 2-substituted pyridines .科学的研究の応用
3-H-4-MSPP has been used in a number of scientific research applications. It has been studied as a potential therapeutic agent for the treatment of certain types of cancer, as well as for its potential to inhibit the growth of certain types of bacteria. Additionally, 3-H-4-MSPP has been studied for its potential to be used as a protective agent against oxidative stress.
作用機序
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Biochemical Pathways
Related compounds have been shown to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 3-Hydroxy-5-(4-methylsulfonylphenyl)pyridine may also interact with multiple biochemical pathways.
Pharmacokinetics
A related compound has been reported to have potent antimalarial activity with meager in vitro intrinsic clearance, moderate plasma-protein binding, and acceptable permeability . This suggests that 3-Hydroxy-5-(4-methylsulfonylphenyl)pyridine might have similar pharmacokinetic properties, but further studies are needed to confirm this.
Result of Action
Given the potential broad-spectrum biological activities of related compounds , it’s plausible that this compound could have diverse effects at the molecular and cellular levels.
実験室実験の利点と制限
3-H-4-MSPP has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is a relatively inexpensive and easy to obtain compound. Additionally, 3-H-4-MSPP is chemically stable and has a long shelf-life. However, 3-H-4-MSPP is not soluble in water, which can limit its use in certain experiments. Additionally, 3-H-4-MSPP has not been extensively studied, and its exact mechanism of action is not yet fully understood.
将来の方向性
The potential applications of 3-H-4-MSPP are still being explored. Potential future directions include further study of its potential to be used as a therapeutic agent for the treatment of certain types of cancer, as well as its potential to inhibit the growth of certain types of bacteria. Additionally, further study of its potential biochemical and physiological effects is warranted. Finally, its potential to be used as a protective agent against oxidative stress should be further investigated.
合成法
3-H-4-MSPP is synthesized through a two-step process that involves the reaction of 4-methylsulfonylphenylhydrazine with 3-hydroxy-5-hydroxymethylpyridine. In the first step, 4-methylsulfonylphenylhydrazine is treated with 3-hydroxy-5-hydroxymethylpyridine in the presence of a base, such as potassium carbonate, to form an intermediate product. In the second step, the intermediate product is then heated in the presence of a catalytic amount of sulfuric acid to form 3-H-4-MSPP.
特性
IUPAC Name |
5-(4-methylsulfonylphenyl)pyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S/c1-17(15,16)12-4-2-9(3-5-12)10-6-11(14)8-13-7-10/h2-8,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDPWXELEKURJBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=CN=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60683116 |
Source


|
| Record name | 5-[4-(Methanesulfonyl)phenyl]pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1258616-12-4 |
Source


|
| Record name | 5-[4-(Methanesulfonyl)phenyl]pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![[(5-Methoxy-1H-benzimidazol-2-yl)methyl]amine dihydrochloride, 95%](/img/structure/B6285830.png)



![N-[3-(6-Aminopyridin-3-yl)phenyl]acetamide, 95%](/img/structure/B6285860.png)

